(3R)-3-(difluoromethoxy)piperidinehydrochloride (3R)-3-(difluoromethoxy)piperidinehydrochloride
Brand Name: Vulcanchem
CAS No.: 1638744-82-7
VCID: VC7951207
InChI: InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1
SMILES: C1CC(CNC1)OC(F)F.Cl
Molecular Formula: C6H12ClF2NO
Molecular Weight: 187.61

(3R)-3-(difluoromethoxy)piperidinehydrochloride

CAS No.: 1638744-82-7

Cat. No.: VC7951207

Molecular Formula: C6H12ClF2NO

Molecular Weight: 187.61

* For research use only. Not for human or veterinary use.

(3R)-3-(difluoromethoxy)piperidinehydrochloride - 1638744-82-7

Specification

CAS No. 1638744-82-7
Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
IUPAC Name (3R)-3-(difluoromethoxy)piperidine;hydrochloride
Standard InChI InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1
Standard InChI Key TWRUORSJHMYXSK-NUBCRITNSA-N
Isomeric SMILES C1C[C@H](CNC1)OC(F)F.Cl
SMILES C1CC(CNC1)OC(F)F.Cl
Canonical SMILES C1CC(CNC1)OC(F)F.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₆H₁₂ClF₂NO and a molecular weight of 187.61 g/mol . Its structure comprises a six-membered piperidine ring with an (R)-configured difluoromethoxy group (-OCF₂H) at the 3-position, protonated at the nitrogen to form a hydrochloride salt (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1638744-82-7
Molecular FormulaC₆H₁₂ClF₂NO
Molecular Weight187.61 g/mol
PubChem CID126970317
Purity (Commercial)≥97%
SolubilityPolar solvents (e.g., THF, DCM)

The difluoromethoxy group enhances lipophilicity (logP1.3\log P \approx 1.3) compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability .

Synthesis and Scalability

Industrial Synthesis Routes

Large-scale production typically involves multi-step sequences:

Reductive Amination Pathway

  • Starting Material: (R)-3-Aminopiperidin-2-one hydrochloride.

  • Reduction: Treatment with 1.6 equiv lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 35°C, followed by heating to 58–60°C .

  • Isolation: Filtration and acidification with concentrated HCl yields the hydrochloride salt (purity >97%) .

Difluoromethylation Strategy

  • Substrate: (R)-3-Hydroxypiperidine.

  • Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile with CuI catalysis at 45°C .

  • Workup: Purification via silica gel chromatography .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Scalability
Reductive Amination85–90≥97Industrial
Difluoromethylation70–7595Lab-scale

Biological Activity and Applications

Enzyme Inhibition

The compound’s piperidine core and fluorinated substituent make it a candidate for kinase inhibition:

  • Pyruvate Dehydrogenase Kinase (PDK): Analogous N1-acylpiperidine derivatives (e.g., WO2015090496A1) show nanomolar IC₅₀ values, suggesting potential in diabetes and cancer .

  • EGFR Tyrosine Kinase: Structural analogs (e.g., DHFP) exhibit docking affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) comparable to erlotinib .

Receptor Modulation

  • Dopamine D3 Receptor: Piperazine/piperidine derivatives demonstrate enantioselective antagonism (Ki=1nMK_i = 1 \, \text{nM}, 400-fold selectivity over D2) .

  • Adenosine A2B Receptor: Thiazolo-pyrimidine ureas with piperidine moieties show submicromolar activity .

Table 3: In Vitro Bioactivity of Structural Analogs

TargetIC₅₀/KiSelectivitySource
PDK12 nM50× vs. PDH
EGFR0.8 µMN/A
D3 Receptor1 nM400× vs. D2

Comparative Analysis with Related Compounds

Table 4: Fluorinated Piperidine Derivatives

CompoundSubstituentKey Application
(3R)-3-(Difluoromethoxy)piperidine HCl-OCF₂HKinase inhibition
(3S)-3-(Trifluoromethoxy)piperidine HCl-OCF₃Neurotransmission modulation
4,4-Difluoro-3-methylpiperidine HCl-CF₂, -CH₃Building block

The difluoromethoxy group balances electronegativity and steric bulk, offering superior metabolic stability over trifluoromethoxy analogs .

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